2-(4-Oxooxan-3-yl)acetaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Oxooxan-3-yl)acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of tetrahydrofuran derivatives. For instance, the oxidation of tetrahydro-3-furanmethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of tetrahydrofuran derivatives. This process can be carried out in the presence of catalysts such as palladium on carbon (Pd/C) under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxooxan-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-Oxooxan-3-yl)acetic acid.
Reduction: 2-(4-Oxooxan-3-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Oxooxan-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-Oxooxan-3-yl)acetaldehyde involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is the basis for its potential biological activity and applications in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetaldehyde: Another aldehyde with a different ring structure, known for its role in plant growth regulation.
(2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: A compound with a similar aldehyde functional group but different ring structure and properties
Uniqueness
2-(4-Oxooxan-3-yl)acetaldehyde is unique due to its tetrahydrofuran ring structure, which imparts distinct chemical properties and reactivity compared to other aldehydes. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C7H10O3 |
---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-(4-oxooxan-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H10O3/c8-3-1-6-5-10-4-2-7(6)9/h3,6H,1-2,4-5H2 |
InChI Key |
DVABWVVZARLLFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1=O)CC=O |
Origin of Product |
United States |
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